

A Comparative Analysis of 4-Alkylanilines for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **4-Hexylaniline**

Cat. No.: **B1328933**

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An objective guide to the physicochemical and pharmacological properties of 4-methylaniline, 4-ethylaniline, and 4-propylaniline, complete with supporting data and detailed experimental protocols.

This guide offers a comparative study of three key 4-alkylanilines: 4-methylaniline, 4-ethylaniline, and 4-propylaniline. These compounds serve as crucial building blocks and intermediates in the synthesis of a wide array of chemical entities, including dyes and active pharmaceutical ingredients (APIs). Understanding their comparative properties is paramount for researchers in medicinal chemistry and drug development for lead optimization and rational drug design. This document provides a side-by-side look at their key physicochemical characteristics and outlines detailed experimental protocols for the evaluation of their pharmacological properties.

Physicochemical Properties

The lipophilicity and basicity of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following table summarizes the key physicochemical properties of 4-methylaniline, 4-ethylaniline, and 4-propylaniline. An increase in the length of the alkyl chain generally leads to a higher molecular weight, boiling point, and lipophilicity ($\log P$), while slightly decreasing the basicity (as indicated by a lower pK_a).

Property	4-Methylaniline	4-Ethylaniline	4-Propylaniline
Molecular Formula	C ₇ H ₉ N	C ₈ H ₁₁ N	C ₉ H ₁₃ N
Molecular Weight (g/mol)	107.15	121.18	135.21
Melting Point (°C)	41-46[1]	-5[2]	31.33 (estimate)[3]
Boiling Point (°C)	200[1]	216[2]	224-226[3]
Density (g/mL at 25°C)	0.973[1]	0.975[2]	0.919[3]
pKa (of conjugate acid)	5.08 (at 25°C)[1]	5.00 (at 25°C)[2][4]	4.75 ± 0.10 (Predicted)[3][5]
logP (Octanol-Water)	1.39	1.96[6]	2.46 (XLogP3)[7]
Water Solubility	1.1 g/100 mL[1]	Immiscible[4]	Insoluble[5]

Pharmacological Properties: A Framework for Evaluation

While specific experimental data on the metabolic stability and receptor binding affinity of these particular 4-alkylanilines is not extensively available in the public domain, their structural similarity to known pharmacologically active molecules, such as Epidermal Growth Factor Receptor (EGFR) inhibitors, suggests potential biological activity.[8][9] The following sections provide detailed experimental protocols that can be employed to characterize and compare their pharmacological profiles.

Metabolic Stability

The metabolic stability of a compound is a critical parameter that influences its *in vivo* half-life and oral bioavailability. The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) family of enzymes located in the liver.[10][11] *In vitro* assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability.[12] The metabolism of N-alkylated anilines is known to be mediated by cytochrome P450-dependent pathways.[13]

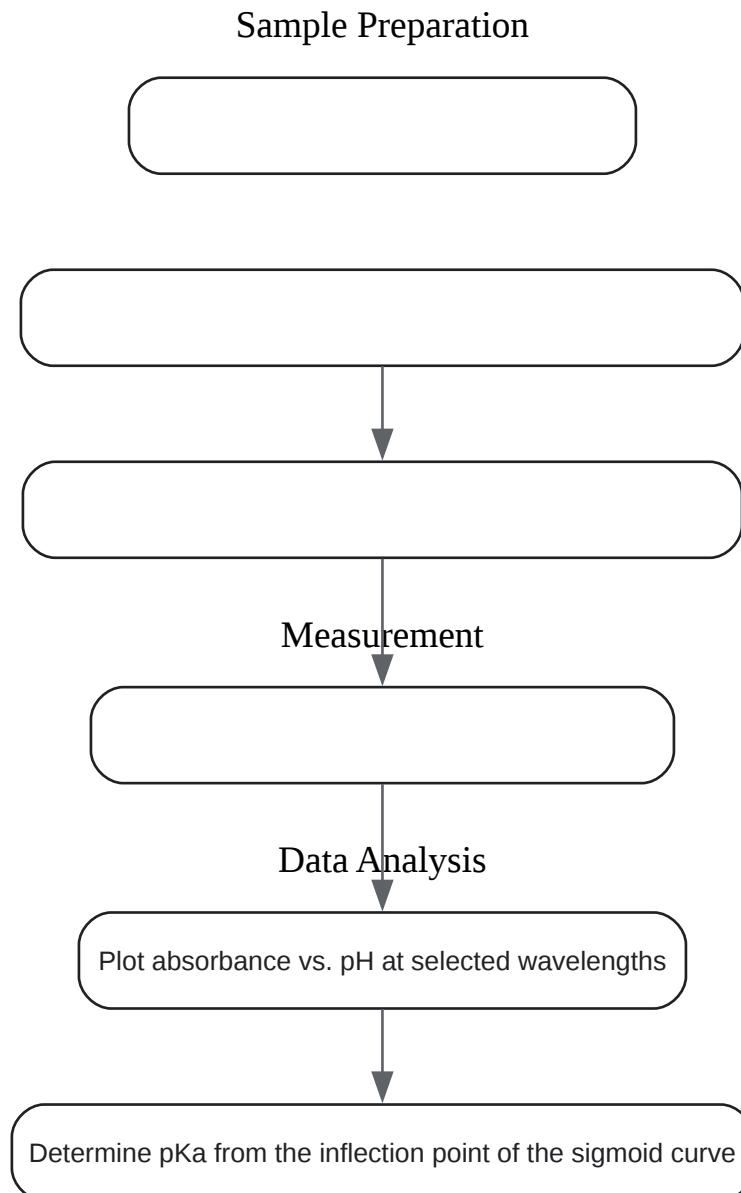
Receptor Binding Affinity

The ability of a compound to bind to a biological target is a cornerstone of its mechanism of action. Given that some substituted anilines have been identified as EGFR kinase inhibitors, evaluating the binding affinity of 4-alkylanilines to this receptor could reveal potential therapeutic applications.^{[1][8][9][14]} Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor.

Experimental Protocols

Determination of pKa by UV-Visible Spectrophotometry

The acid dissociation constant (pKa) can be determined accurately using UV-Visible spectrophotometry, provided the compound possesses a chromophore and its UV spectrum changes as a function of ionization.



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Workflow for pKa determination by UV-Vis spectrophotometry.

Methodology:

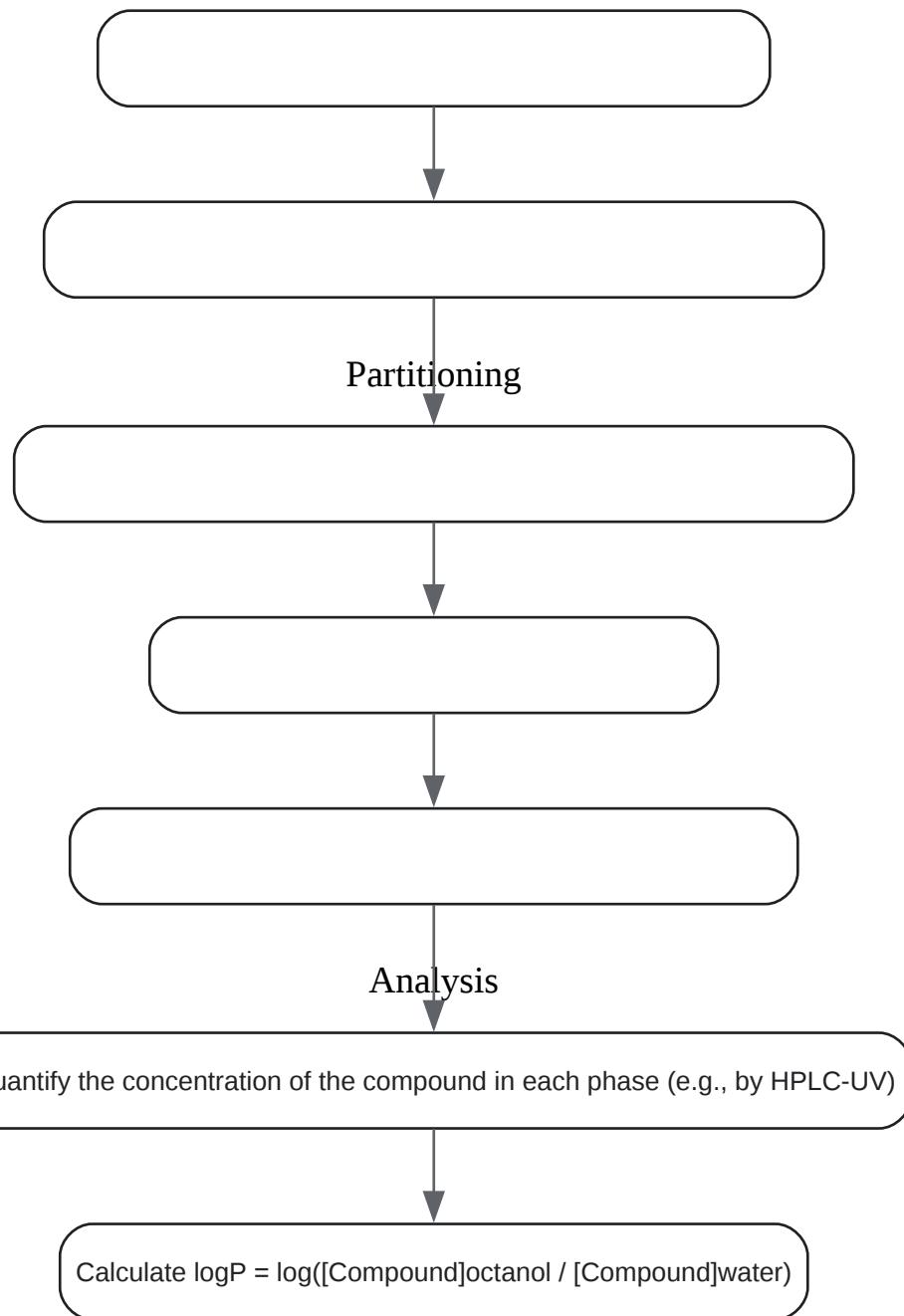
- Stock Solution Preparation: Prepare a 10 mM stock solution of the 4-alkylaniline in dimethyl sulfoxide (DMSO).^[6]

- Buffer Preparation: Prepare a series of buffer solutions with a constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 3 to 12.[6]
- Sample Preparation in Microplate: In a 96-well UV-transparent microplate, add a fixed volume of the stock solution to each buffer solution. The final concentration of DMSO should be kept low (e.g., $\leq 2\%$ v/v) to avoid solvent effects.[6]
- Spectrophotometric Measurement: Record the UV-Vis spectrum for each well over a wavelength range of 230-500 nm using a microplate reader.[6]
- Data Analysis: At a wavelength where the absorbance changes significantly with pH, plot the absorbance values against the corresponding pH values. The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.[15][16]

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for its determination.[4][17]

System Preparation

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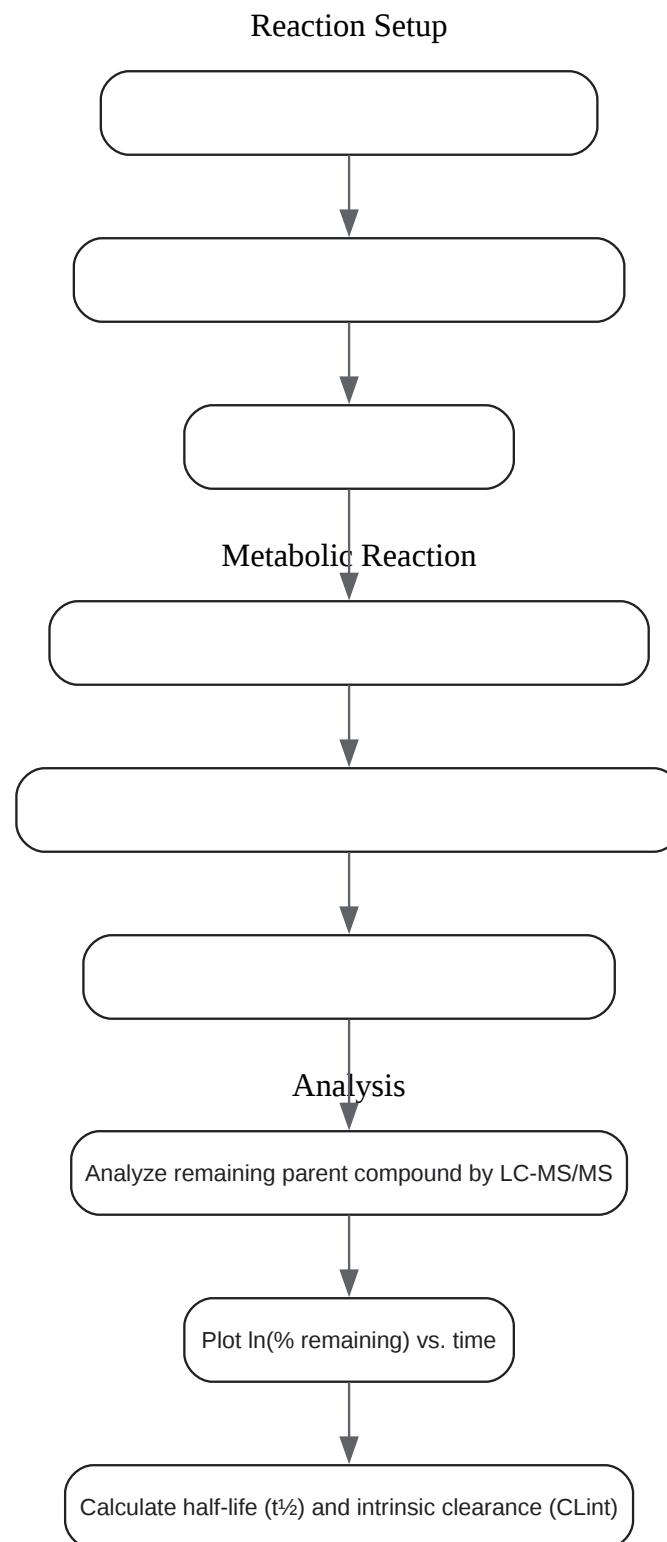
Workflow for logP determination by the shake-flask method.

Methodology:

- Phase Saturation: Pre-saturate n-octanol with water and water (typically a buffer at a specific pH, e.g., 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[4][18]
- Compound Addition: Dissolve a known amount of the 4-alkylaniline in the aqueous phase.
- Partitioning: Add a known volume of the saturated n-octanol to the aqueous solution of the compound. Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases until equilibrium is reached.[19]
- Phase Separation: Separate the two phases by centrifugation.
- Concentration Determination: Determine the concentration of the 4-alkylaniline in both the aqueous and n-octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[18]
- Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[4]

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay measures the rate of metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.



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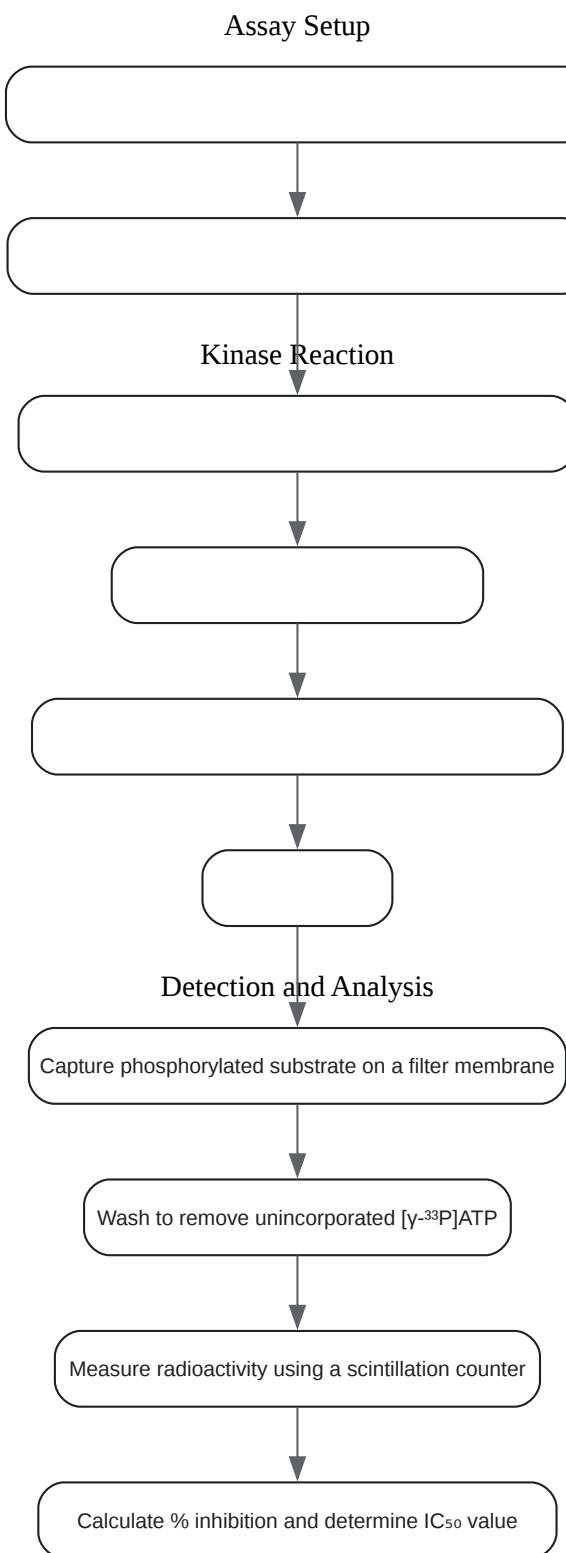
Workflow for microsomal metabolic stability assay.

Methodology:

- Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
- Compound Addition: Add the 4-alkylaniline to the reaction mixture at a final concentration typically in the low micromolar range (e.g., 1 μ M).
- Pre-incubation: Pre-incubate the mixture at 37°C.
- Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.
- Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.
- Analysis: After centrifugation to remove the precipitated protein, analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
- Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life ($t_{1/2}$) is calculated as $0.693/k$.

EGFR Kinase Activity/Binding Assay (Radiometric)

This assay measures the ability of a compound to inhibit the kinase activity of EGFR, which is a proxy for its binding affinity to the ATP-binding site of the receptor.



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Workflow for a radiometric EGFR kinase inhibition assay.

Methodology:

- Assay Plate Preparation: In a microplate, add the test compound at various concentrations.
- Enzyme and Substrate Addition: Add a mixture of the EGFR kinase enzyme and a specific peptide substrate to each well.
- Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and a radioactive isotope, [γ -³³P]ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific time to allow the enzyme to phosphorylate the substrate.
- Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ -³³P]ATP, typically by capturing the substrate on a filter membrane.
- Detection: Quantify the amount of radioactivity on the filter using a scintillation counter.
- Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Calculate the percent inhibition of EGFR activity at each compound concentration relative to a control with no inhibitor. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, can then be determined by fitting the data to a dose-response curve.

Conclusion

This guide provides a foundational comparison of the physicochemical properties of 4-methylaniline, 4-ethylaniline, and 4-propylaniline, highlighting the trends associated with increasing alkyl chain length. While direct comparative pharmacological data is sparse, the provided detailed experimental protocols for assessing metabolic stability and receptor binding affinity offer a clear roadmap for researchers to generate this critical information. The systematic application of these methodologies will enable a comprehensive understanding of the structure-activity and structure-property relationships within this class of compounds, thereby facilitating their informed application in drug discovery and development.

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